2-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
2-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that features a quinoline core structure with a chlorine-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with aniline derivatives in the presence of a catalyst, followed by cyclization to form the tetrahydroquinoline ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine substitution, which can affect its reactivity and biological activity.
2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline: Has the chlorine atom in a different position, leading to variations in its chemical and biological properties.
Uniqueness
2-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the specific positioning of the chlorine atom, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H15ClN2 |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15ClN2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
YLBQLSIXVJWGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=CC=C3Cl)N |
Origin of Product |
United States |
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